molecular formula C8H6FNaO4S B13181471 Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate

Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate

Cat. No.: B13181471
M. Wt: 240.19 g/mol
InChI Key: KRPAQLUSBZTBIR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate (CAS 1879819-56-3) is a high-purity, multifunctional sodium sulfinate salt extensively used as a key synthetic intermediate in advanced organic and medicinal chemistry research. With the molecular formula C8H6FNaO4S and a molecular weight of 240.18 g/mol , this bench-stable, odorless solid offers superior handling properties compared to traditional sulfonyl chlorides . This compound serves as a powerful building block for constructing diverse organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . Its primary research value lies in its flexible reactivity, functioning as a sulfonylating (RSO₂⁻), sulfenylating (RS⁻), or sulfinylating (RSO⁻) agent under controlled reaction conditions . Researchers utilize it extensively for synthesizing sulfonamides, thiosulfonates, and various sulfone derivatives, including vinyl sulfones, allylic sulfones, and β-keto sulfones . The integrated fluoro-substituent and ester functional group make it particularly valuable for producing structurally complex molecules for pharmaceutical development and materials science. Modern applications include participation in sulfonyl radical-triggered ring-closing sulfonylation, multicomponent reactions, and site-selective C–H functionalization . The compound has enabled advanced synthetic methodologies through photoredox catalysis and electrochemical synthesis, allowing access to novel chemical space for drug discovery programs . It is available for research and development purposes only; this product is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C8H6FNaO4S

Molecular Weight

240.19 g/mol

IUPAC Name

sodium;5-fluoro-2-methoxycarbonylbenzenesulfinate

InChI

InChI=1S/C8H7FO4S.Na/c1-13-8(10)6-3-2-5(9)4-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

KRPAQLUSBZTBIR-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach for this compound involves the sulfonation of 5-fluoro-2-(methoxycarbonyl)benzoic acid, followed by neutralization with sodium hydroxide. The process typically requires:

  • Starting Material: 5-fluoro-2-(methoxycarbonyl)benzoic acid
  • Sulfonating Agent: Sulfur dioxide or chlorosulfonic acid under controlled conditions
  • Neutralization: Sodium hydroxide (NaOH) to form the sodium sulfinate salt
  • Solvents: Dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) to enhance solubility and control reaction kinetics
  • Temperature: Controlled low to moderate temperatures (0–50 °C) to prevent side reactions and decomposition
  • Atmosphere: Inert atmosphere (nitrogen or argon) to avoid oxidation of the sulfinate group

This method ensures the selective introduction of the sulfinate group at the 1-position while preserving the fluorine and methoxycarbonyl substituents.

Industrial Production Techniques

In industrial settings, the synthesis is scaled up using continuous flow reactors equipped with automated temperature and pH control systems. This allows:

  • Consistent Product Quality: Precise control over reaction parameters minimizes impurities.
  • Increased Yield: Continuous removal of by-products and optimized residence time enhance conversion rates.
  • Safety: Automated systems reduce exposure to hazardous reagents like sulfur dioxide.

Large-scale sulfonation reactors are commonly employed, with downstream neutralization and purification steps such as crystallization or filtration.

Alternative Synthetic Approaches

Though less common, alternative routes include:

These methods are generally more complex and less efficient but may be useful for derivative synthesis.

Reaction Types Involved in Preparation

Reaction Type Reagents/Conditions Outcome
Sulfonation Sulfur dioxide, chlorosulfonic acid, low temp Introduction of sulfinate group
Neutralization Sodium hydroxide, aqueous or organic solvent Formation of sodium sulfinate salt
Oxidation Hydrogen peroxide, potassium permanganate Potential side oxidation to sulfonic acid
Reduction Sodium borohydride, lithium aluminum hydride Conversion to sulfinate from sulfonate
Substitution Nucleophiles (amines, thiols, halides) Functional group modifications

Purification Techniques

Purification typically involves:

Data Tables Summarizing Preparation Aspects

Table 1: Synthetic Parameters and Yields

Parameter Typical Conditions Notes
Starting Material 5-fluoro-2-(methoxycarbonyl)benzoic acid Commercially available or synthesized
Sulfonating Agent SO₂ gas or chlorosulfonic acid Requires careful handling
Solvent Dichloromethane, acetonitrile Solubility and reaction control
Temperature 0–50 °C Prevents side reactions
Neutralization Agent Sodium hydroxide (aqueous) Forms sodium sulfinate salt
Reaction Time 2–6 hours Depends on scale and conditions
Yield 70–85% High purity achievable

Table 2: Comparative Reaction Conditions for Sulfonation

Method Sulfonating Agent Temperature Solvent Advantages Disadvantages
Direct Sulfonation SO₂ gas 0–30 °C CH₂Cl₂, CH₃CN High selectivity Requires gas handling
Chlorosulfonic Acid Method ClSO₃H 0–50 °C None or CH₂Cl₂ Rapid reaction Corrosive reagent
Sulfination with Na₂SO₃ Sodium sulfite 50–80 °C Water or mixed Mild conditions Lower selectivity
Pd-Catalyzed Coupling Pd catalyst + sulfinate 60–100 °C Organic solvents Versatile, functional group tolerant Complex catalyst system

Scientific Research Applications

Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other functionalized benzene derivatives.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxycarbonyl group can influence the compound’s binding affinity and reactivity. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Halogen Substituents

Several structurally related compounds differ in substituents or their positions on the benzene ring:

Sodium 5-bromo-2-fluorobenzene-1-sulfinate (CID 89875837)
  • Molecular Formula : C₆H₄BrFO₂S
  • Substituents : Bromine (5-position), fluorine (2-position), sulfinate (1-position).
Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate (CAS 1880256-83-6)
  • Molecular Formula : C₈H₆ClNaO₄S
  • Substituents : Chlorine (2-position), methoxycarbonyl (5-position), sulfinate (1-position).
  • Key Differences : The chlorine substituent may increase steric hindrance compared to fluorine, affecting reaction kinetics. The methoxycarbonyl group at the 5-position (vs. 2-position in the target compound) alters electronic distribution on the aromatic ring .
Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate (CAS 1852419-43-2)
  • Molecular Formula : C₈H₆BrNaO₄S
  • Substituents : Bromine (2-position), methoxycarbonyl (5-position).
  • Key Differences : Bromine’s larger atomic radius and polarizability compared to fluorine or chlorine may enhance reactivity in cross-coupling reactions .

Positional Isomers and Functional Group Variations

Sodium 4-(methoxycarbonyl)phenolate
  • Molecular Formula : C₈H₇NaO₃
  • Substituents: Methoxycarbonyl (4-position), phenolate (-O⁻Na⁺).
  • Key Differences: The para-positioned methoxycarbonyl group creates distinct electronic effects compared to the ortho-substituted target compound. This isomer exhibits lower steric hindrance and higher solubility due to the phenolate group. Toxicity studies show a NOAEL of 250 mg/kg in rats and ready biodegradability (89% in 28 days) .
5-Fluoro-2-(methoxycarbonyl)benzoic Acid
  • Molecular Formula : C₉H₇FO₄
  • Substituents : Carboxylic acid (-COOH) instead of sulfinate.
  • Key Differences : The carboxylic acid group increases acidity (pKa ~2–3) compared to the sulfinate (pKa ~1–2), affecting solubility and reactivity in aqueous conditions. This compound is commercially available but lacks sulfinate-specific applications .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Substituents (Position) Molecular Weight Key Reactivity Features
Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate C₈H₅FNaO₄S F (5), CO₂Me (2), SO₂⁻Na⁺ (1) 234.18 High nucleophilicity, electron-deficient ring
Sodium 5-bromo-2-fluorobenzene-1-sulfinate C₆H₄BrFO₂S Br (5), F (2), SO₂⁻Na⁺ (1) 247.06 Enhanced leaving-group ability
Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate C₈H₆ClNaO₄S Cl (2), CO₂Me (5) 256.64 Steric hindrance at 2-position
Sodium 4-(methoxycarbonyl)phenolate C₈H₇NaO₃ CO₂Me (4), O⁻Na⁺ (1) 174.13 High solubility, low toxicity

Table 2: Toxicity and Environmental Impact

Compound NOAEL (mg/kg) Biodegradability (%) Aquatic Toxicity
This compound Not reported Likely high* Unknown
Sodium 4-(methoxycarbonyl)phenolate 250 (rat) 89 (28 days) Harmful to aquatic life
Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate Not reported Unknown Suspected based on bromide

*Inferred from structural analogy to Sodium 4-(methoxycarbonyl)phenolate.

Biological Activity

Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonate group, a methoxycarbonyl group, and a fluorine atom on a benzene ring. This combination of functional groups contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactions : The presence of the fluorine atom enhances the electrophilicity of the compound, allowing it to participate in nucleophilic substitution reactions with biomolecules.
  • Redox Reactions : The sulfinate group can undergo redox reactions, potentially influencing cellular oxidative stress pathways.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, which could be beneficial in drug development.

In Vitro Studies

Recent studies have investigated the compound's effects on various cell lines. For instance, this compound has shown promising results in inhibiting cancer cell proliferation:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (Liver Cancer)25Induction of apoptosis
MCF7 (Breast Cancer)30Cell cycle arrest
A549 (Lung Cancer)20Inhibition of angiogenesis

These findings indicate that this compound may act as an anticancer agent by inducing apoptosis and inhibiting cell growth.

Case Studies

  • Anticancer Activity : A study on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was found to activate apoptotic pathways, leading to increased cell death in HepG2 cells.
  • Antibacterial Properties : Another investigation assessed the antibacterial activity of this compound against various bacterial strains. Results indicated that this compound exhibited moderate antibacterial effects, particularly against Gram-positive bacteria.
  • Enzyme Interaction : Research has shown that this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityUnique Features
Sodium 2-(methoxycarbonyl)-4-nitrobenzenesulfinateModerate anticancer activityNitro group instead of fluorine
Sodium 2-(methoxycarbonyl)-5-nitrobenzenesulfinateAntimicrobial propertiesDifferent nitro positioning
Sodium sulfinates (general class)Versatile biological activitiesVarying degrees of reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.